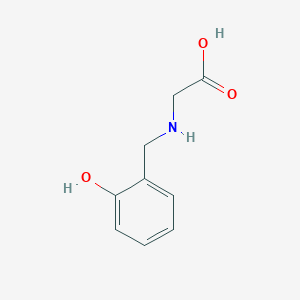
(2-Hydroxybenzyl)glycine
Descripción general
Descripción
N-(2-Hydroxybenzyl)-glycine is an organic compound that features a glycine molecule bonded to a 2-hydroxybenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxybenzyl)-glycine typically involves the reaction of glycine with 2-hydroxybenzyl chloride under basic conditions. The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of N-(2-Hydroxybenzyl)-glycine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxybenzyl)-glycine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated benzyl derivatives.
Aplicaciones Científicas De Investigación
N-(2-Hydroxybenzyl)-glycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in metal coordination complexes.
Medicine: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism by which N-(2-Hydroxybenzyl)-glycine exerts its effects involves its interaction with specific molecular targets. For example, it can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. This interaction can disrupt the function of metalloenzymes and other metal-dependent processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Hydroxybenzyl)alanine
- N-(2-Hydroxybenzyl)ethylenediamine
- N-(2-Hydroxybenzyl)aspartate
Uniqueness
N-(2-Hydroxybenzyl)-glycine is unique due to its specific structure, which allows it to interact with biological systems in distinct ways. Its glycine backbone provides flexibility, while the 2-hydroxybenzyl group offers specific binding capabilities. This combination makes it a versatile compound for various applications.
Propiedades
Número CAS |
2233-84-3 |
|---|---|
Fórmula molecular |
C9H11NO3 |
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
2-[(2-hydroxyphenyl)methylamino]acetic acid |
InChI |
InChI=1S/C9H11NO3/c11-8-4-2-1-3-7(8)5-10-6-9(12)13/h1-4,10-11H,5-6H2,(H,12,13) |
Clave InChI |
FZQZIWPHRQKFPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CNCC(=O)O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-4-Piperidinecarboxamide](/img/structure/B8787539.png)








![3-{[(3-Nitrophenyl)methyl]amino}propan-1-ol](/img/structure/B8787612.png)




